molecular formula C14H11N3O5 B14677143 N-(2-methylphenyl)-3,5-dinitrobenzamide CAS No. 36293-07-9

N-(2-methylphenyl)-3,5-dinitrobenzamide

Cat. No.: B14677143
CAS No.: 36293-07-9
M. Wt: 301.25 g/mol
InChI Key: XGDCLZMLZOGBSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methylphenyl)-3,5-dinitrobenzamide is an organic compound characterized by the presence of a benzamide group substituted with a 2-methylphenyl and two nitro groups at the 3 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylphenyl)-3,5-dinitrobenzamide typically involves the nitration of N-(2-methylphenyl)benzamide. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-methylphenyl)-3,5-dinitrobenzamide undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro groups can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic medium.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Reduction: Formation of N-(2-methylphenyl)-3,5-diaminobenzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(2-methylphenyl)-3,5-dinitrobenzamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2-methylphenyl)-3,5-dinitrobenzamide involves its interaction with specific molecular targets and pathways. The nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methylphenyl)-3,5-diaminobenzamide: A reduced form of the compound with amine groups instead of nitro groups.

    N-(2-methylphenyl)-3-nitrobenzamide: A similar compound with only one nitro group.

Uniqueness

N-(2-methylphenyl)-3,5-dinitrobenzamide is unique due to the presence of two nitro groups, which confer distinct chemical reactivity and potential biological activities compared to similar compounds with fewer or different substituents.

Properties

CAS No.

36293-07-9

Molecular Formula

C14H11N3O5

Molecular Weight

301.25 g/mol

IUPAC Name

N-(2-methylphenyl)-3,5-dinitrobenzamide

InChI

InChI=1S/C14H11N3O5/c1-9-4-2-3-5-13(9)15-14(18)10-6-11(16(19)20)8-12(7-10)17(21)22/h2-8H,1H3,(H,15,18)

InChI Key

XGDCLZMLZOGBSA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.